Cas no 216765-93-4 (2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine)
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-3-iodo-5-(trifluoromethyl)pyridine
- XCBBXFZOEXBZEJ-UHFFFAOYSA-N
- 3-iodo-2-methoxy-5-trifluoromethylpyridine
- 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine
-
- Inchi: 1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3
- InChI Key: XCBBXFZOEXBZEJ-UHFFFAOYSA-N
- SMILES: IC1=C(N=CC(C(F)(F)F)=C1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Topological Polar Surface Area: 22.1
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4996114-0.05g |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 0.05g |
$174.0 | 2023-05-26 | |
| Enamine | EN300-4996114-0.1g |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 0.1g |
$257.0 | 2023-05-26 | |
| Enamine | EN300-4996114-0.25g |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 0.25g |
$367.0 | 2023-05-26 | |
| Enamine | EN300-4996114-0.5g |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 0.5g |
$579.0 | 2023-05-26 | |
| Enamine | EN300-4996114-1.0g |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 1g |
$743.0 | 2023-05-26 | |
| Enamine | EN300-4996114-2.5g |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 2.5g |
$1454.0 | 2023-05-26 | |
| Enamine | EN300-4996114-5.0g |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 5g |
$2152.0 | 2023-05-26 | |
| Enamine | EN300-4996114-10.0g |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 10g |
$3191.0 | 2023-05-26 | |
| 1PlusChem | 1P021HUF-50mg |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 50mg |
$269.00 | 2023-12-19 | |
| 1PlusChem | 1P021HUF-100mg |
3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |
216765-93-4 | 95% | 100mg |
$369.00 | 2023-12-19 |
2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine
2-Methoxy-3-Iodo-5-(Trifluoromethyl)Pyridine: A Comprehensive Overview
The compound 2-Methoxy-3-Iodo-5-(Trifluoromethyl)Pyridine, identified by the CAS number 216765-93-4, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structure, which combines a pyridine ring with substituents that confer distinct electronic and steric properties. The presence of a methoxy group at the 2-position, an iodo group at the 3-position, and a trifluoromethyl group at the 5-position makes this molecule particularly interesting for researchers exploring novel materials and chemical reactions.
Recent studies have highlighted the potential of 2-Methoxy-3-Iodo-5-(Trifluoromethyl)Pyridine in the development of advanced materials, such as organic semiconductors and sensors. The trifluoromethyl group, known for its electron-withdrawing properties, significantly influences the electronic characteristics of the molecule, making it a promising candidate for applications in optoelectronics. Additionally, the iodo group at the 3-position provides opportunities for further functionalization through nucleophilic substitution reactions, enabling the creation of derivatives with tailored properties.
In terms of synthesis, researchers have developed efficient routes to prepare 2-Methoxy-3-Iodo-5-(Trifluoromethyl)Pyridine. One such method involves a multi-step process that begins with the preparation of a pyridine derivative followed by sequential substitution reactions to introduce the methoxy, iodo, and trifluoromethyl groups. These methods have been optimized to achieve high yields and purity, ensuring that the compound is readily available for further studies.
The application of 2-Methoxy-3-Iodo-5-(Trifluoromethyl)Pyridine in drug discovery has also garnered attention. Its unique structure allows it to interact with biological systems in ways that could lead to novel therapeutic agents. For instance, preliminary studies suggest that this compound may exhibit selective binding to certain proteins or enzymes, making it a potential lead compound for drug development.
Beyond its chemical applications, 2-Methoxy-3-Iodo-5-(Trifluoromethyl)Pyridine has also been explored in materials science for its potential use in creating advanced polymers and composites. The combination of electron-withdrawing groups on the pyridine ring enhances its compatibility with other monomers, enabling the formation of materials with improved mechanical and thermal properties.
In conclusion, 2-Methoxy-3-Iodo-5-(Trifluoromethyl)Pyridine, CAS number 216765-93-4, stands as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to push the boundaries of chemistry and materials science.
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